molecular formula C15H12N2OS B5973398 2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one CAS No. 83800-86-6

2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one

Cat. No.: B5973398
CAS No.: 83800-86-6
M. Wt: 268.3 g/mol
InChI Key: RINHPBSTNZTFJF-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core with a 4-(methylthio)phenyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method includes the use of graphene oxide (GO) nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally benign conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale quinazolinone synthesis can be applied. These methods often involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinone under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antitumor activity may be related to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one is unique due to the presence of the 4-(methylthio)phenyl group, which may enhance its biological activity and selectivity compared to other quinazolinone derivatives. This structural feature could potentially lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHPBSTNZTFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366994
Record name AC1M37SN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83800-86-6
Record name AC1M37SN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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